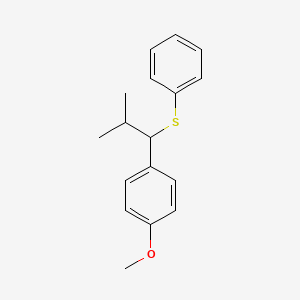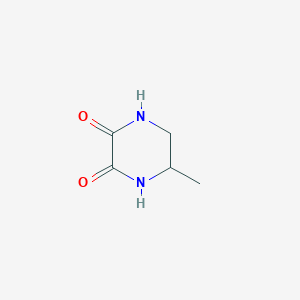
1-(4-Methoxypiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxypiperidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a methoxy group and an ethanone moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 1-(4-Methoxypiperidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 4-methoxypiperidine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:
-
Synthetic Route
Reactants: 4-methoxypiperidine, acetyl chloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane)
Procedure: The 4-methoxypiperidine is dissolved in dichloromethane, and acetyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours. After completion, the mixture is washed with water and the organic layer is separated. The solvent is evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.
-
Industrial Production
- Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or neutral medium
Products: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Solvent (e.g., ethanol or tetrahydrofuran)
Products: Reduction typically yields the corresponding alcohol, 1-(4-Methoxypiperidin-1-yl)ethanol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic or neutral medium
Products: Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxypiperidin-1-yl)ethanone has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential pharmacological properties.
-
Medicine
- Explored for its potential use in drug discovery and development.
- Evaluated for its activity against various biological targets, including enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxypiperidin-1-yl)ethanone is primarily determined by its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various chemical reactions, which can influence its biological activity and therapeutic potential.
Comparación Con Compuestos Similares
1-(4-Methoxypiperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
-
1-(4-Methylpiperazin-1-yl)ethanone
- Similar structure but with a methyl group instead of a methoxy group.
- Exhibits different chemical reactivity and biological activity.
-
1-(4-Hydroxypiperidin-1-yl)ethanone
- Contains a hydroxyl group instead of a methoxy group.
- Shows distinct properties in terms of solubility and reactivity.
-
1-(4-Ethylpiperidin-1-yl)ethanone
- Features an ethyl group in place of the methoxy group.
- Demonstrates unique chemical and biological characteristics.
Propiedades
Número CAS |
4045-23-2 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(4-methoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-8(11-2)4-6-9/h8H,3-6H2,1-2H3 |
Clave InChI |
WDTGTFSMVDDCPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


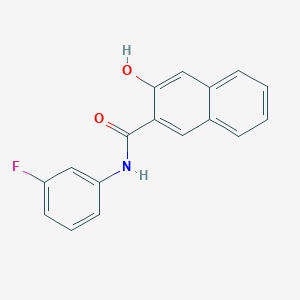
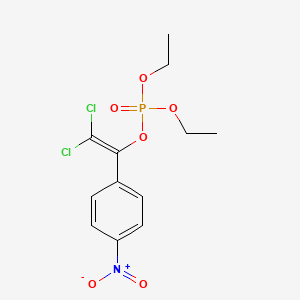
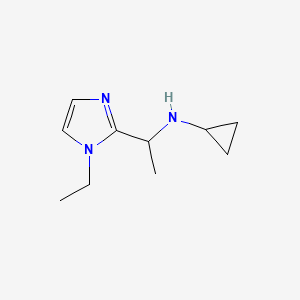
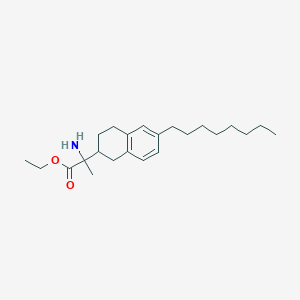
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
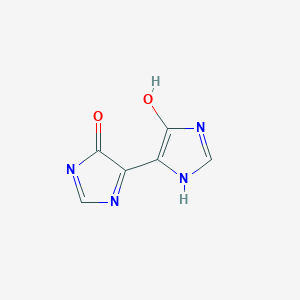
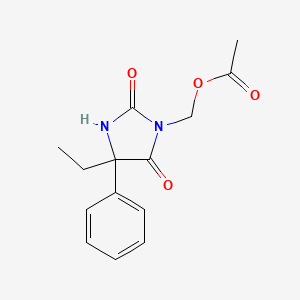
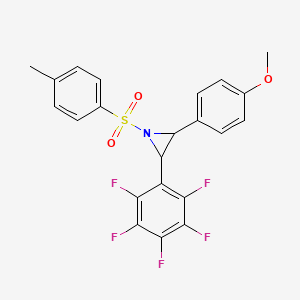
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
